molecular formula C14H21N7O2 B7346073 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

货号 B7346073
分子量: 319.36 g/mol
InChI 键: ZHURIRJBPXVDFJ-NWDGAFQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of cardiovascular diseases. ETC-1002 is a novel, dual-acting drug that has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels in preclinical and clinical studies.

作用机制

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea works through a dual mechanism of action. It inhibits ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol, leading to a reduction in LDL cholesterol and triglycerides. Additionally, this compound activates AMP-activated protein kinase (AMPK), an enzyme that is involved in the regulation of lipid and glucose metabolism, leading to an increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on lipid and glucose metabolism. In preclinical studies, this compound has been shown to reduce LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation.

实验室实验的优点和局限性

One advantage of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea is its dual mechanism of action, which allows for the simultaneous reduction of LDL cholesterol and triglycerides, as well as an increase in HDL cholesterol levels. Additionally, this compound has been shown to be safe and well-tolerated in clinical studies. However, one limitation of this compound is its relatively new status as a drug, which means that more research is needed to fully understand its long-term effects.

未来方向

There are several future directions for research on 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea. One area of research could focus on the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further research could explore the potential use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes. Finally, more research is needed to fully understand the long-term effects of this compound and its potential use in the prevention of cardiovascular diseases.

合成方法

The synthesis of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea involves a series of chemical reactions that start with the reaction of 1-ethyl-4-hydroxypyrazole with chloroacetyl chloride to form 1-ethyl-4-(chloroacetyl)pyrazole. This intermediate is then reacted with (1S,2R)-2-(hydroxymethyl)cyclopentanol to form 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-4-chloroacetylpyrazole. The final step involves reacting this intermediate with 3-methyl-4-(1H-1,2,3-triazol-4-yl)benzene-1,2-diamine to form this compound.

科学研究应用

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. In preclinical studies, this compound has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. In clinical studies, this compound has been shown to be safe and well-tolerated, and has demonstrated significant reductions in LDL cholesterol and triglycerides in patients with hypercholesterolemia.

属性

IUPAC Name

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-21-9-10(7-16-21)23-12-6-4-5-11(12)17-14(22)18-13-8-15-19-20(13)2/h7-9,11-12H,3-6H2,1-2H3,(H2,17,18,22)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。